REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6](O)=O.[Li+].[Cl-].[Li][O:16][C:17]([CH3:19])=O.Cl>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:4]([C:3]1[CH:9]=[CH:10][CH:11]=[CH:12][C:2]=1[O:16][CH2:17][C:19]1[CH:11]=[CH:12][CH:2]=[CH:3][CH:4]=1)[CH:5]=[CH2:6] |f:1.2,5.6,8.9.10|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=O)O)C=CC=C1
|
Name
|
product
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
LiOAc
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
[Li]OC(=O)C
|
Name
|
|
Quantity
|
611 mg
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 100 C
|
Type
|
EXTRACTION
|
Details
|
the product was extracted in EtOAc
|
Type
|
WASH
|
Details
|
washed with 0.5 N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=CC=C1)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |